molecular formula C19H19NS B2891531 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole CAS No. 338401-70-0

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B2891531
CAS No.: 338401-70-0
M. Wt: 293.43
InChI Key: SYZHTMNUDZWEGQ-JLHYYAGUSA-N
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Description

2-[(E)-2-(4-tert-Butylphenyl)ethenyl]-1,3-benzothiazole is a synthetic organic compound belonging to the class of styrylbenzothiazole derivatives. This compound features a benzothiazole core linked via an ethenyl bridge to a 4-tert-butylphenyl group, adopting a trans (E) configuration around the central double bond. The tert-butyl substituent is a prominent steric and electronic modifier, known to enhance the compound's lipophilicity and influence its photophysical properties compared to other analogs like the 4-methoxy or 4-fluoro substituted versions. Compounds within this structural family are primarily investigated in materials science for their fluorescent properties and potential application in organic light-emitting diodes (OLEDs) and as molecular probes. The extended conjugated system between the benzothiazole and phenyl rings allows for electronic excitation, making such derivatives valuable for photophysical studies. The specific incorporation of the tert-butyl group is often leveraged to improve solubility in organic solvents and to study steric effects on molecular packing and emission characteristics. This product is provided For Research Use Only . It is strictly intended for laboratory research and analysis purposes. It is not intended for diagnostic, therapeutic, or any personal use. All information provided is for informational purposes only and is not a substitute for professional chemical safety or handling advice.

Properties

IUPAC Name

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NS/c1-19(2,3)15-11-8-14(9-12-15)10-13-18-20-16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZHTMNUDZWEGQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced by a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.

    Substitution with 4-tert-butylphenyl Group: The final step involves the substitution of the ethenyl group with a 4-tert-butylphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and organometallic reagents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiazole compounds with various functional groups.

Scientific Research Applications

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 3: Substituent Effects on Activity
Substituent Type Example Compound Observed Effect
Electron-donating (tert-butyl, methoxy) Target compound, Enhanced membrane penetration; stabilized charge transfer
Electron-withdrawing (nitro, sulfonyl) Redshifted absorption; enzyme inhibition
Heteroaromatic (pyridinyl) Metal coordination potential; altered solubility

Q & A

Q. What are the optimal synthetic routes for 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple 2-bromobenzothiazole with 4-tert-butylstyrene boronic acid. Key parameters include:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates.
  • Temperature control: Reactions typically proceed at 80–100°C under inert atmospheres (N₂/Ar).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures purity.

Supporting Data:

ParameterOptimal ConditionYield (%)Purity (%)
CatalystPd(PPh₃)₄ (5 mol%)78–85≥98
Reaction Time12–18 hours
Solvent SystemDMF:H₂O (10:1)

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of benzothiazole derivatives like 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for ethenyl protons).
    • ¹³C NMR: Identify tert-butyl carbon signals at ~31 ppm (CH₃) and 34 ppm (quaternary C).
  • Infrared (IR) Spectroscopy: Detect C=C stretching (1600–1650 cm⁻¹) and benzothiazole ring vibrations (1450–1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 336.12).

Q. How do structural modifications at the ethenyl or tert-butyl groups influence the fluorescence properties of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole?

Methodological Answer:

  • Ethenyl substituents: Electron-withdrawing groups (e.g., -NO₂) redshift emission wavelengths by stabilizing excited states.
  • tert-Butyl group: Enhances solubility in non-polar media, reducing aggregation-caused quenching (ACQ).
  • Experimental setup: Measure fluorescence at 10⁻⁴–10⁻⁵ M in methanol (λₑₓ = 330 nm; λₑₘ = 450–500 nm).

Supporting Data:

Substituentλₑₘ (nm)Quantum Yield (Φ)
-H (parent)4650.42
-NO₂4950.38
-OCH₃4800.45

Q. What computational approaches (e.g., molecular docking, QSAR) are employed to predict the biological activity and target interactions of benzothiazole derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Predict binding affinities to targets like α-glucosidase (anticancer) or COX-2 (anti-inflammatory). Docking scores < -7 kcal/mol indicate strong interactions .
  • Group-based QSAR (GQSAR): Fragment benzothiazoles into R1 (benzothiazole core) and R2 (substituents). Hydrophobic R1 groups (e.g., tert-butyl) enhance anticancer activity (pIC₅₀ = 6.2–7.1) .
  • Quantum Chemical Calculations (Gaussian): Calculate HOMO-LUMO gaps to correlate electronic properties with corrosion inhibition efficiency (~85% at 100 ppm) .

Q. How can electrochemical impedance spectroscopy (EIS) and quantum chemical calculations elucidate the corrosion inhibition mechanisms of benzothiazole-based compounds?

Methodological Answer:

  • EIS Protocol:
    • Immerse mild steel in 1 M HCl with 100–500 ppm inhibitor.
    • Measure charge-transfer resistance (Rct) to calculate inhibition efficiency (%IE = [(Rct(inh) - Rct(blank))/Rct(inh)] × 100).
  • Quantum Calculations:
    • Compute adsorption energies (ΔEₐdₛ ~ -45 kcal/mol) to confirm chemisorption on Fe surfaces.
    • Correlate dipole moment (μ > 5 D) with inhibitor solubility.

Supporting Data:

Inhibitor Conc. (ppm)%IE (EIS)ΔEₐdₛ (kcal/mol)
10078-42.3
30089-47.1

Q. What experimental design strategies are recommended for resolving contradictory bioactivity data across different benzothiazole derivatives?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize substituent combinations (e.g., tert-butyl vs. trifluoromethyl).
  • Multivariate Analysis: Principal component analysis (PCA) identifies dominant factors (e.g., logP, H-bond donors) driving activity discrepancies.
  • In Vivo/In Vitro Correlation: Validate computational predictions (e.g., GQSAR) with murine models for inflammation or tumor suppression.

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